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molecular formula C9H10FNO B2900577 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine CAS No. 212845-61-9

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

Cat. No. B2900577
M. Wt: 167.183
InChI Key: AEICTTXLAITIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968954

Procedure details

8.1 g of the compound of Step 3 are dissolved in 80 ml of ethanol. The solution is hydrogenated at normal pressure and room temperature in the presence of 0.39 g of palladium-on-carbon. Filtration and evaporation yield 4.6 g of a liquid which corresponds to the expected product.
Name
compound
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH:12]C(=O)OCC3C=CC=CC=3)[CH:11]=1)[O:8][CH2:7][CH2:6][CH2:5]2>C(O)C.[Pd]>[NH2:12][C:10]1[CH:11]=[C:2]([F:1])[CH:3]=[C:4]2[C:9]=1[O:8][CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
compound
Quantity
8.1 g
Type
reactant
Smiles
FC=1C=C2CCCOC2=C(C1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.39 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation yield 4.6 g of a liquid which

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=C2CCCOC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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